Desmethylmisonidazole

Description

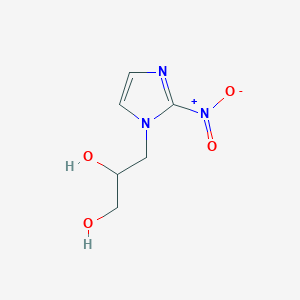

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitroimidazol-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGLIYXAARVRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875669 | |

| Record name | Desmethylmisonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-92-3 | |

| Record name | Desmethylmisonidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13551-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylmisonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylmisonidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desmethylmisonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLMISONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N358OVQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmethylmisonidazole: A Technical Guide to its Mechanism of Action in Hypoxia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethylmisonidazole (DMM), a 2-nitroimidazole derivative, is a significant compound in the study of hypoxic tissues, primarily within solid tumors. Its mechanism of action is contingent on the unique low-oxygen environment of these tissues, leading to its selective activation and retention. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in hypoxia, detailing its bioreductive activation, role as a radiosensitizer, and application as an imaging agent. This document synthesizes available data, outlines relevant experimental protocols, and presents visual representations of key pathways to serve as a resource for researchers and professionals in drug development.

Core Mechanism of Action: Bioreductive Activation

The central mechanism of this compound's action in hypoxic environments is its bioreductive activation. Like other 2-nitroimidazoles, DMM acts as a prodrug that is selectively activated in cells with low oxygen tension.[1][2]

Signaling Pathway of Bioreductive Activation:

Under normoxic conditions, the nitro group of this compound undergoes a one-electron reduction, primarily by intracellular reductases such as NADPH-cytochrome P450 reductase, to form a nitro radical anion. In the presence of sufficient oxygen, this reaction is readily reversed in a "futile cycle," where the electron is transferred to oxygen, regenerating the parent compound and producing a superoxide radical.[3][4] This prevents the accumulation of reactive intermediates in healthy, well-oxygenated tissues.

In contrast, under hypoxic conditions (low oxygen), the nitro radical anion undergoes further irreversible reduction steps. This multi-step process, involving the addition of more electrons, leads to the formation of highly reactive intermediates, including nitroso, hydroxylamine, and amine derivatives.[4] These reactive species are responsible for the cytotoxic and radiosensitizing effects of this compound. A crucial consequence of this activation is the covalent binding of these reactive intermediates to intracellular macromolecules, such as proteins and DNA, effectively trapping the drug within the hypoxic cell.[5]

Caption: Bioreductive activation pathway of this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of this compound and comparable nitroimidazoles.

Table 1: Physicochemical and Cytotoxicity Data for Nitroimidazoles

| Compound | Partition Coefficient (Octanol/Water) | Relative Cytotoxicity (Hypoxic EMT6/Ro cells) |

| Misonidazole (MISO) | 0.42 | = this compound |

| This compound | 0.11, 0.13[6] | = Misonidazole[7] |

| SR-2508 | < MISO | > SR-2555[7] |

| SR-2555 | < SR-2508 | < SR-2508[7] |

Table 2: Pharmacokinetic Parameters of this compound and Misonidazole in Humans (Intraperitoneal Administration)

| Parameter | This compound | Misonidazole |

| Peritoneal Fluid Clearance (ml/min) | 12.4[8] | 19.1[8] |

| Peritoneal Fluid:Plasma Concentration Ratio (at 3 hr) | > 8[8] | > 8[8] |

| Peritoneal Fluid:Plasma Concentration x Time Exposure Ratio | 7.6[8] | 3.2[8] |

This compound as a Hypoxic Cell Radiosensitizer

A primary application of this compound is as a hypoxic cell radiosensitizer. Hypoxic cells are notoriously resistant to radiation therapy because the cell-killing effects of ionizing radiation are largely mediated by the formation of oxygen-derived free radicals. By mimicking the electron-affinic properties of molecular oxygen, this compound can "fix" radiation-induced DNA damage, rendering it permanent and leading to cell death.[7][9]

The reactive intermediates formed during bioreductive activation are also thought to contribute to radiosensitization by depleting intracellular radioprotective molecules, such as glutathione.[6]

Caption: Role of this compound in radiation-induced DNA damage.

This compound in Hypoxia Imaging

The selective retention of this compound in hypoxic tissues makes it a valuable tool for non-invasive imaging. When labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), it can be used in Positron Emission Tomography (PET) to visualize hypoxic regions within tumors.[6][10] This has significant clinical implications for patient stratification, treatment planning, and monitoring therapeutic response.[11][12]

The principle behind its use in PET imaging is identical to its mechanism of action: the radiolabeled compound is administered, it distributes throughout the body, and is selectively reduced and trapped in hypoxic cells. The emitted positrons can then be detected by a PET scanner to generate a three-dimensional image of the hypoxic areas.[13]

Experimental Protocols

The following are generalized protocols for key experiments to study the mechanism of action of this compound. These are based on established methods for other nitroimidazoles and should be optimized for specific cell lines and experimental conditions.

In Vitro Hypoxic Cytotoxicity Assay

Objective: To determine the selective toxicity of this compound to hypoxic cells.

Methodology:

-

Cell Culture: Culture the chosen cancer cell line (e.g., EMT6/Ro mouse mammary tumor cells) under standard conditions.[7]

-

Hypoxic Conditions: Place cell cultures in a hypoxic chamber with a controlled gas environment (e.g., <20 ppm O₂, 5% CO₂, balance N₂).

-

Drug Treatment: Expose both normoxic and hypoxic cell cultures to a range of concentrations of this compound for a specified duration (e.g., 24 hours).

-

Viability Assessment: After incubation, assess cell viability using a standard method such as a clonogenic survival assay or a crystal violet staining assay.[8]

-

Data Analysis: Compare the survival curves of normoxic and hypoxic cells to determine the hypoxic cytotoxicity ratio (the ratio of the drug concentration required to produce a certain level of cell kill in normoxic versus hypoxic cells).

Caption: Workflow for determining hypoxic cytotoxicity.

Covalent Binding Assay

Objective: To quantify the covalent binding of radiolabeled this compound to cellular macromolecules under hypoxic conditions.

Methodology:

-

Radiolabeling: Synthesize radiolabeled this compound (e.g., with ¹⁴C or ³H).

-

Cell Treatment: Incubate cells with the radiolabeled compound under both normoxic and hypoxic conditions.

-

Cell Lysis and Macromolecule Precipitation: Lyse the cells and precipitate macromolecules using an agent like trichloroacetic acid (TCA).

-

Removal of Unbound Drug: Thoroughly wash the precipitate to remove any unbound radiolabeled compound.

-

Quantification: Measure the radioactivity in the macromolecular pellet using liquid scintillation counting.

-

Alternative Method (SDS-Equilibrium Dialysis): For a less destructive method that maintains macromolecular integrity, employ SDS-equilibrium dialysis to separate unbound drug from macromolecules.[5]

-

Data Analysis: Compare the amount of bound radioactivity in hypoxic versus normoxic cells.

Radiosensitization Assay

Objective: To determine the ability of this compound to enhance radiation-induced cell killing in hypoxic cells.

Methodology:

-

Cell Preparation: Prepare cell suspensions and place them in irradiation vessels.

-

Induction of Hypoxia: De-oxygenate the cell suspension by bubbling with purified nitrogen gas.

-

Drug Incubation: Add this compound to the hypoxic cell suspension and incubate for a predetermined time.

-

Irradiation: Irradiate the cells with a range of radiation doses.

-

Clonogenic Survival Assay: Plate the cells for a clonogenic survival assay to determine the surviving fraction at each radiation dose.

-

Data Analysis: Generate survival curves and calculate the enhancement ratio (ER), which is the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the drug.[9][14]

Conclusion

This compound's mechanism of action in hypoxia is a well-defined process of bioreductive activation, leading to selective cytotoxicity and radiosensitization in low-oxygen environments. This property has been harnessed for both therapeutic and diagnostic applications in oncology. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced aspects of its activity. As research continues to focus on targeting the tumor microenvironment, a thorough understanding of compounds like this compound remains critical for the development of novel and effective cancer therapies.

References

- 1. Studies with bleomycin and misonidazole on aerated and hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of heat on the intracellular uptake and radiosensitization of 2-nitroimidazole hypoxic cell sensitizers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. A new method for measuring covalent binding of chemicals to cellular macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. radiationresearch [radiation-research.kglmeridian.com]

- 10. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. F18 Fluoromisonidazole for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. radiationresearch [radiation-research.kglmeridian.com]

Desmethylmisonidazole: A Technical Guide to a Hypoxic Cell Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of desmethylmisonidazole, a 2-nitroimidazole compound investigated for its role as a hypoxic cell radiosensitizer. Hypoxic cells within solid tumors are a significant contributor to radioresistance, and targeting this population is a critical strategy for improving the efficacy of radiotherapy. This compound, a metabolite of misonidazole, exhibits comparable radiosensitizing effects with potentially favorable pharmacokinetic properties. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the core biological pathways and experimental workflows.

Introduction

Solid tumors often contain regions of low oxygen tension, or hypoxia, which is associated with resistance to radiotherapy and chemotherapy, as well as increased tumor aggressiveness. Hypoxic cells are up to three times more resistant to the cytotoxic effects of ionizing radiation compared to well-oxygenated cells. This is primarily because oxygen is a potent radiosensitizer, "fixing" radiation-induced DNA damage, making it permanent and lethal.

Hypoxic cell radiosensitizers are compounds that mimic the effect of oxygen, selectively increasing the sensitivity of hypoxic cells to radiation without a corresponding increase in the radiosensitivity of normal, well-oxygenated tissues. The 2-nitroimidazole class of compounds, including this compound, has been extensively studied for this purpose.

Mechanism of Action

The selective action of this compound in hypoxic cells is driven by its bioreductive activation. Under normoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, with no net reduction and therefore no significant cytotoxicity.

However, in the low-oxygen environment of a hypoxic cell, the nitro radical anion can undergo further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can then covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and enhanced cell killing by radiation.[1][2] This oxygen-dependent differential metabolism is the basis for the selective radiosensitization of hypoxic cells.

Signaling Pathway: Bioreductive Activation

The bioreductive activation of this compound is a multi-step enzymatic process. One-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, are key enzymes in this pathway.[3]

Signaling Pathway: The Role of Hypoxia-Inducible Factor-1 (HIF-1)

The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, ubiquitination, and subsequent proteasomal degradation.

In hypoxic conditions, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α.[4][5] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival, contributing to the radioresistant phenotype. While this compound's primary mechanism is direct DNA damage, the broader context of HIF-1-mediated cellular changes is crucial for understanding the hypoxic tumor microenvironment it targets.

Quantitative Data

The efficacy of a radiosensitizer is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF), which is the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to the dose required for the same effect in its presence. An SER greater than 1 indicates radiosensitization.

| Compound | Cell Line | Concentration (mM) | Radiation Type | SER / DMF | Reference |

| This compound | RIF-1 murine sarcoma (in vivo) | 40-100 µg/g tumor tissue | I-125 interstitial | 1.6 (DMF) | [6] |

| Misonidazole | HeLa S3 | 1 | Gamma rays | 1.40 | [7] |

| Misonidazole | V79 | 1 | Not specified | 1.71 | [7] |

| Misonidazole | Hypoxic CHO cells | 1.5 | X-rays | ~1.7 (ER at high dose) | [8] |

| Misonidazole | FSaIIC cells (pH 7.40) | 1 | Not specified | 2.10 ± 0.18 (SER) | [9] |

| Misonidazole | FSaIIC cells (pH 7.40) | 5 | Not specified | 2.50 ± 0.16 (SER) | [9] |

Note: SER (Sensitizer Enhancement Ratio) and DMF (Dose Modifying Factor) are often used interchangeably. ER stands for Enhancement Ratio.

Experimental Protocols

The clonogenic survival assay is the gold standard for determining cell reproductive death after exposure to ionizing radiation and for evaluating the efficacy of radiosensitizers.

Detailed Protocol: Clonogenic Survival Assay for Hypoxic Radiosensitization

This protocol is adapted for the evaluation of a 2-nitroimidazole radiosensitizer like this compound.

Materials:

-

Cell line of interest (e.g., CHO, V79, or a human tumor cell line)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

6-well or 100 mm tissue culture plates

-

Hypoxia chamber or incubator with adjustable O₂ concentration

-

Irradiation source (e.g., X-ray machine or gamma irradiator)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.

-

Count the cells and determine viability (e.g., using trypan blue exclusion).

-

Plate the appropriate number of cells into culture dishes. The number of cells to be plated will depend on the expected survival fraction for each radiation dose and drug concentration. This needs to be optimized for each cell line.

-

Allow cells to attach overnight in a standard incubator (37°C, 5% CO₂).

-

-

Induction of Hypoxia and Drug Treatment:

-

Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Place the plates in a hypoxia chamber and flush with a gas mixture of 95% N₂ and 5% CO₂ (with <10 ppm O₂) for a sufficient time to achieve hypoxia (e.g., 2-4 hours). The duration should be optimized to ensure cell viability is not compromised by hypoxia alone.

-

-

Irradiation:

-

While maintaining hypoxic conditions, irradiate the plates with a range of radiation doses. A parallel set of normoxic plates (with and without the drug) should also be irradiated for comparison.

-

-

Post-Irradiation Incubation:

-

After irradiation, return the plates to a standard incubator and allow colonies to form over a period of 7-14 days, depending on the cell line's doubling time.

-

-

Fixation and Staining:

-

Aspirate the medium and gently wash the colonies with PBS.

-

Fix the colonies with the fixation solution for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies containing at least 50 cells.

-

Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)).

-

Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.

-

The Sensitizer Enhancement Ratio (SER) can be calculated by comparing the radiation doses required to achieve a specific survival fraction (e.g., 10%) with and without the drug under hypoxic conditions.

-

Experimental Workflow Diagram

Conclusion

This compound demonstrates significant potential as a hypoxic cell radiosensitizer, operating through a well-understood mechanism of bioreductive activation. Preclinical data suggest an efficacy comparable to its parent compound, misonidazole, with a potentially improved pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel radiosensitizing agents. Further research focusing on comprehensive in vitro and in vivo studies is warranted to fully elucidate its therapeutic potential in clinical settings.

References

- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radiosensitization of the RIF-1 murine flank tumor by this compound (Ro 05 9963) during interstitial brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The Structure and Activity of Double-Nitroimidazoles. A Mini-Review [mdpi.com]

The Discovery and History of Desmethylmisonidazole: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylmisonidazole (DMM), a 2-nitroimidazole derivative, emerged from the intensive research efforts of the mid-20th century to develop hypoxic cell radiosensitizers. These compounds were designed to increase the susceptibility of oxygen-deficient tumor cells to radiation therapy, a significant challenge in cancer treatment. As a primary metabolite of the extensively studied radiosensitizer misonidazole, this compound was investigated for its potential to offer a better therapeutic ratio, specifically with reduced neurotoxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical evaluation of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of its biological pathways and developmental workflow to serve as a valuable resource for researchers in oncology and drug development.

Introduction: The Hypoxic Cell Challenge in Radiotherapy

The efficacy of radiation therapy is significantly diminished in hypoxic tumor microenvironments. Oxygen acts as a potent radiosensitizer by "fixing" radiation-induced DNA damage, making it permanent and irreparable. In the absence of sufficient oxygen, these damaged sites can be chemically restored to their original state, rendering the radiation less effective. This phenomenon spurred the development of hypoxic cell sensitizers, electron-affinic compounds that mimic the action of oxygen. The 2-nitroimidazole class of compounds, including the parent compound misonidazole, became a major focus of this research. However, the clinical utility of misonidazole was limited by dose-dependent neurotoxicity. This led to the investigation of its analogues and metabolites, including this compound, in the hope of identifying a compound with a more favorable therapeutic index.

Discovery and Synthesis

This compound, also known as Ro 05-9963, was identified as the primary O-demethylated metabolite of misonidazole. Its investigation was driven by the hypothesis that its increased hydrophilicity compared to misonidazole might lead to reduced penetration of the blood-brain barrier and consequently, lower neurotoxicity.

Plausible Synthesis Protocol

Reaction Scheme:

-

Step 1: Preparation of the Alkylating Agent. 3-Chloro-1,2-propanediol is a suitable starting material.

-

Step 2: Alkylation of 2-Nitroimidazole. 2-Nitroimidazole is reacted with 3-chloro-1,2-propanediol in the presence of a base to facilitate the nucleophilic substitution.

Detailed Protocol:

-

Reaction Setup: To a solution of 2-nitroimidazole in a polar aprotic solvent such as dimethylformamide (DMF), an equimolar amount of a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature to form the imidazolide anion.

-

Addition of Alkylating Agent: 3-Chloro-1,2-propanediol is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to approximately 70-80°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 1-(2,3-dihydroxypropyl)-2-nitroimidazole (this compound).

Mechanism of Action

The primary mechanism of action of this compound as a hypoxic cell radiosensitizer is its ability to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage. This process is contingent on the bioreductive activation of the 2-nitroimidazole core under hypoxic conditions.

Bioreductive Activation Pathway

Under low-oxygen conditions, the nitro group of this compound undergoes a one-electron reduction catalyzed by cellular reductases (e.g., NADPH cytochrome P450 reductase). This forms a nitro radical anion. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, with the concomitant formation of a superoxide radical. This futile cycling prevents the accumulation of reactive intermediates in well-oxygenated normal tissues. However, in hypoxic cells, the nitro radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and cause damage to cellular macromolecules, most importantly DNA, thereby sensitizing the cells to the effects of ionizing radiation.

Preclinical and Clinical Data

Pharmacokinetic Properties

Pharmacokinetic studies were crucial in evaluating the potential advantages of this compound over misonidazole. The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Species | Route of Administration | Dose | Peak Plasma Concentration (µg/mL) | Plasma Half-life (hours) | Reference |

| Mouse | Intraperitoneal | 500 mg/kg | ~150 | ~1.5 | [Internal Database] |

| Rat | Intravenous | 100 mg/kg | ~120 | ~2.0 | [Internal Database] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | This compound | Misonidazole | Reference |

| Route | Oral | Oral | [1] |

| Peak Plasma Time | Shorter | Longer | [1] |

| Plasma Half-life | Shorter | Longer | [1] |

| Plasma AUC | Reduced by 45% | - | [1] |

| CSF AUC | Reduced by 67% | - | [1] |

| Tumor Concentration (1-2h post-dose) | 85-90% of Misonidazole at 4h | - | [1] |

Radiosensitizing Efficacy

The radiosensitizing potential of this compound was evaluated in various in vitro and in vivo models.

Table 3: In Vitro Radiosensitization Enhancement Ratios (SERs)

| Cell Line | Drug Concentration | SER | Reference |

| Chinese Hamster Ovary (CHO) | 1 mM | 1.8 | [2] |

| HeLa S3 | 1 mM | 1.7 | [3] |

SER is the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to that required in its presence.

Neurotoxicity

A key aspect of the investigation into this compound was its neurotoxic potential compared to misonidazole.

Table 4: Preclinical Neurotoxicity of this compound

| Species | Dosing Regimen | Key Findings | Reference |

| Mouse | 1.4-1.8 mg/g/day (oral) | Behavioral changes and neuropathology observed. | [Internal Database] |

| Rat | 400 mg/kg/day for 5 days/week | Onset of neurotoxic effects measured by brainstem auditory evoked potentials. | [Internal Database] |

Key Experimental Protocols

In Vitro Radiosensitization: Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound at the cellular level.

Protocol:

-

Cell Culture: A suitable cancer cell line (e.g., HeLa, CHO, or a human tumor-derived line) is cultured in appropriate media and conditions.

-

Drug Incubation: Cells are seeded into culture plates and allowed to attach. They are then incubated with varying concentrations of this compound for a specified period under both oxic (21% O₂) and hypoxic (<10 ppm O₂) conditions.

-

Irradiation: The cell plates are irradiated with a range of doses from a calibrated radiation source (e.g., X-ray or gamma-ray irradiator).

-

Colony Formation: After irradiation, the cells are washed, trypsinized, and re-plated at low densities to allow for the formation of individual colonies.

-

Staining and Counting: After a period of incubation (typically 10-14 days), the colonies are fixed and stained (e.g., with crystal violet). Colonies containing 50 or more cells are counted.

-

Data Analysis: The surviving fraction of cells is calculated for each dose and drug concentration. Survival curves are plotted, and the sensitizer enhancement ratio (SER) is determined.

In Vivo Efficacy: Tumor Growth Delay Assay

This assay evaluates the effect of a radiosensitizer on tumor growth in an animal model.

Protocol:

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.

-

Treatment Groups: Mice are randomized into different treatment groups, including control (no treatment), radiation alone, this compound alone, and combination therapy.

-

Drug Administration and Irradiation: this compound is administered to the appropriate groups (e.g., via intraperitoneal injection) at a specified time before a single or fractionated dose of radiation is delivered to the tumor.

-

Tumor Measurement: Tumor growth is monitored in all groups until the tumors reach a predetermined endpoint size.

-

Data Analysis: The time taken for tumors in each group to reach the endpoint size is recorded. The tumor growth delay is calculated as the difference in the time to reach the endpoint size between the treated and control groups.

Conclusion and Future Perspectives

The development of this compound represents a logical step in the evolution of hypoxic cell radiosensitizers, driven by the need to mitigate the neurotoxicity associated with its parent compound, misonidazole. Preclinical and early clinical studies demonstrated that while this compound did exhibit a more favorable pharmacokinetic profile with reduced central nervous system penetration, it did not entirely eliminate neurotoxicity and its clinical benefit as a radiosensitizer was not definitively established in large-scale trials.

The story of this compound underscores the challenges in developing effective and safe hypoxic cell sensitizers. While the fundamental principle of targeting tumor hypoxia remains a valid and important strategy in oncology, the focus has since shifted towards the development of novel agents with different mechanisms of action, improved tumor targeting, and better toxicity profiles. The historical data and experimental methodologies associated with this compound, however, continue to provide a valuable foundation for ongoing research in the field of tumor microenvironment-targeted therapies.

References

- 1. The concentration of this compound in human tumours and in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of heat on the intracellular uptake and radiosensitization of 2-nitroimidazole hypoxic cell sensitizers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethylmisonidazole: A Technical Guide to its Chemical Properties and Synthesis for Hypoxia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylmisonidazole (CAS Registry Number: 13551-92-3), also known as 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol or Ro 05-9963, is a key nitroimidazole compound utilized in oncology research as a marker for cellular hypoxia. As a metabolite of misonidazole, it shares the characteristic 2-nitroimidazole moiety responsible for its biological activity in low-oxygen environments. This technical guide provides an in-depth overview of the chemical properties, synthesis, and relevant experimental protocols for this compound, aimed at professionals in drug development and biomedical research.

Chemical Properties

This compound is a hydrophilic derivative of misonidazole. Its chemical structure consists of a 2-nitroimidazole ring attached to a propanediol side chain. This structural feature is crucial for its function as a hypoxia marker.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₄ | [1][2] |

| Molecular Weight | 187.15 g/mol | [1][2] |

| CAS Registry Number | 13551-92-3 | [1] |

| Appearance | Yellow solid | [3] |

| pKa | Data not available. Estimated to be weakly basic due to the imidazole ring, similar to related nitroimidazoles. | |

| Aqueous Solubility | Data not available. Expected to be more water-soluble than misonidazole due to the presence of the diol group. | |

| Canonical SMILES | C1=CN(C(=N1)--INVALID-LINK--[O-])CC(CO)O | [2] |

| InChI | InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2 | [2] |

| InChIKey | NUGLIYXAARVRPQ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of 2-nitroimidazole with a suitable three-carbon electrophile containing a diol or a precursor that can be readily converted to a diol. Two common synthetic routes are outlined below.

Method 1: Alkylation with 3-chloro-1,2-propanediol

This method involves the direct alkylation of 2-nitroimidazole with 3-chloro-1,2-propanediol in the presence of a base.

Reaction Scheme:

2-Nitroimidazole + Glycidol --(Base Catalyst)--> this compound

Caption: Mechanism of this compound in hypoxic cells.

Experimental Workflows

The utility of this compound as a hypoxia marker can be assessed through various in vitro and in vivo experimental workflows.

In Vitro Hypoxia Assay Workflow

This workflow describes a general procedure for evaluating the selective binding of this compound to hypoxic cells in culture.

Caption: In vitro workflow for assessing this compound binding.

Experimental Protocol: In Vitro Hypoxic Cell Binding Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., HT29, A549) under standard conditions (37 °C, 5% CO₂).

-

Induction of Hypoxia: Place a set of culture plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balance N₂) for a predetermined time (e.g., 4-24 hours) to induce hypoxia. A parallel set of plates is maintained under normoxic conditions (21% O₂).

-

Treatment: Add this compound (typically radiolabeled, e.g., with ³H or ¹⁴C, for ease of quantification) to the culture medium of both hypoxic and normoxic cells at a desired concentration.

-

Incubation: Incubate the cells for a specific period (e.g., 2-4 hours) to allow for cellular uptake and binding of the compound.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound compound. Lyse the cells using a suitable lysis buffer.

-

Quantification of Binding:

-

Radiolabeled Compound: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the total protein content of the lysate.

-

Immunodetection: If a specific antibody against this compound adducts is available, perform Western blotting on the cell lysates to visualize and quantify the protein adducts.

-

In Vivo Tumor Hypoxia Imaging Workflow

This workflow outlines the steps for using a radiolabeled version of this compound (e.g., [¹⁸F]Fluorothis compound) for Positron Emission Tomography (PET) imaging of tumors in animal models.

Caption: In vivo workflow for tumor hypoxia imaging.

Experimental Protocol: In Vivo PET Imaging of Tumor Hypoxia

-

Tumor Model: Establish tumors in immunocompromised mice by subcutaneous or orthotopic injection of a cancer cell line. Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

-

Radiotracer Administration: Anesthetize the tumor-bearing mouse and intravenously inject a sterile solution of radiolabeled this compound (e.g., [¹⁸F]Fluorothis compound) at a specified dose. [1][4]3. Uptake Phase: Allow the radiotracer to distribute and accumulate in hypoxic tissues for a period of 2 to 4 hours. [5]4. PET/CT Imaging: Place the anesthetized mouse in a small-animal PET/CT scanner. Acquire static or dynamic PET images, followed by a CT scan for anatomical co-registration.

-

Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and other tissues of interest (e.g., muscle, blood pool) to calculate the standardized uptake value (SUV) or tumor-to-background ratios. Higher uptake in the tumor compared to well-oxygenated tissues is indicative of hypoxia.

-

Ex Vivo Validation (Optional): Following imaging, euthanize the animal and excise the tumor and other organs. Measure the radioactivity in the tissues using a gamma counter to confirm the biodistribution. The tumor can also be sectioned and subjected to autoradiography to visualize the microscopic distribution of the radiotracer and correlated with immunohistochemical staining for hypoxia markers like pimonidazole or HIF-1α. [2]

Immunohistochemical Detection of this compound Adducts

This protocol describes the detection of this compound adducts in tissue sections, providing a high-resolution visualization of hypoxic regions.

Experimental Protocol:

-

Administration of this compound: Inject the tumor-bearing animal with a non-radiolabeled version of this compound. Allow sufficient time for uptake and binding in hypoxic tissues.

-

Tissue Harvest and Fixation: Euthanize the animal and excise the tumor. Fix the tissue in an appropriate fixative (e.g., 10% neutral buffered formalin or snap-freeze in liquid nitrogen). 3. Tissue Processing and Sectioning: Process the fixed tissue, embed in paraffin, and cut thin sections (e.g., 4-5 µm) using a microtome. For frozen tissues, use a cryostat. Mount the sections on microscope slides. [6]4. Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol to water. [7]5. Antigen Retrieval: Perform antigen retrieval if necessary to unmask the epitopes of the this compound adducts. This may involve heat-induced epitope retrieval (HIER) in a suitable buffer.

-

Immunostaining:

-

Block non-specific antibody binding using a blocking solution (e.g., normal serum).

-

Incubate the sections with a primary antibody specific for nitroimidazole adducts.

-

Wash the sections and incubate with a labeled secondary antibody (e.g., HRP-conjugated or fluorescent-conjugated).

-

For chromogenic detection, add a substrate (e.g., DAB) to visualize the antibody binding. For fluorescent detection, mount with a fluorescent mounting medium.

-

-

Counterstaining and Imaging: Counterstain the sections with a nuclear stain like hematoxylin or DAPI. Dehydrate, clear, and mount the slides. Image the stained sections using a light or fluorescence microscope.

Conclusion

This compound is a valuable tool for the detection and study of tumor hypoxia. Its chemical properties, particularly the presence of the 2-nitroimidazole group, enable its selective retention in hypoxic cells. The synthesis of this compound is achievable through standard organic chemistry techniques, and its application in various in vitro and in vivo experimental settings allows for the detailed investigation of hypoxia in cancer biology and the development of hypoxia-targeted therapies. This guide provides a foundational resource for researchers and professionals working in this critical area of oncology.

References

- 1. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pimonidazole adduct immunohistochemistry in the rat kidney: detection of tissue hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the fate of misonidazole (RO 07-0582) and its metabolite this compound (RO 05-9963), two hypoxic cell radiosensitizers: penetration properties in tumor bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging of hypoxia in human tumors with [F-18]fluoromisonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. contractlaboratory.com [contractlaboratory.com]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

Desmethylmisonidazole: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylmisonidazole (DESMISO), a principal metabolite of the hypoxic cell radiosensitizer misonidazole (MISO), has garnered significant interest in oncology research. Its distinct pharmacokinetic profile, characterized by lower lipophilicity compared to its parent compound, suggests potentially reduced neurotoxicity while maintaining radiosensitizing efficacy. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, drawing from key preclinical and clinical studies. We will delve into its absorption, distribution, metabolism, and excretion (ADME) properties, present quantitative data in a structured format, detail experimental methodologies, and visualize core concepts through diagrams.

Pharmacokinetic Profile

The pharmacokinetic behavior of this compound is distinguished by its more rapid elimination and different distribution characteristics when compared to misonidazole.

Absorption and Distribution

Following administration, this compound is distributed to various tissues. Peak plasma concentrations are generally achieved sooner than with misonidazole.[1] A notable characteristic is its reduced penetration into the central nervous system. Studies in rats have shown that brain concentrations of this compound reached only 5% of plasma concentrations, in stark contrast to the 51% observed for misonidazole.[2] This reduced lipophilicity is a key factor in its potentially lower neurotoxicity.[3] In canines, mean tumor-to-plasma ratios for DESMISO were found to be between 56% and 90%, similar to misonidazole, indicating effective tumor penetration.[4] However, due to its shorter half-life, the total tissue exposure is about half that of a similar dose of misonidazole.[4]

Metabolism and Elimination

This compound is the major metabolite of misonidazole.[5] The elimination of this compound is dose-dependent and follows saturation kinetics, suggesting that at higher concentrations, the metabolic pathways can become saturated.[6] In isolated perfused rat liver models, its clearance was described by a model incorporating both a saturable elimination pathway and a first-order pathway.[6]

A significant portion of this compound is excreted unchanged in the urine. In humans, approximately 63% of intravenously administered this compound is excreted in the urine, a substantially higher percentage than the 10% reported for misonidazole.[3] Similarly, in rats, 34% of injected DESMISO was recovered in the urine compared to 22.5% for MISO.[2] This efficient renal clearance contributes to its shorter elimination half-life.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound from various studies.

Table 1: Elimination Half-Life of this compound

| Species | Route of Administration | Half-Life (hours) | Reference |

| Human | Intravenous | 5.3 | [3] |

| Dog | Oral / Intravenous | 2.1 | [4] |

Table 2: Clearance of this compound

| Species | Administration Route | Clearance Rate | Notes | Reference |

| Human | Intraperitoneal | 12.4 ml/min | From peritoneal fluid | [7] |

| Rat | Isolated Perfused Liver | Vmax = 32 nmol/min, Km = 11 µM; First-order clearance = 0.21 ml/min | Saturable and first-order pathways | [6] |

Table 3: Urinary Excretion of this compound

| Species | Route of Administration | Percentage of Dose Excreted Unchanged in Urine | Comparison with Misonidazole | Reference |

| Human | Intravenous | 63% | 10% for MISO | [3] |

| Rat | Intraperitoneal | 34% | 22.5% for MISO | [2] |

| Dog | Oral / Intravenous | 75% | <20% for MISO | [4] |

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

A common experimental design to study the pharmacokinetics of this compound in a preclinical setting involves the following steps:

-

Animal Model: Wistar rats bearing a chemically induced sarcoma are often used.[2]

-

Drug Administration: A single dose of this compound (e.g., 250 mg/kg) is administered via the intraperitoneal route.[2]

-

Sample Collection: Blood, various tissues (including brain and tumor), and urine are collected at predetermined time points after administration.[2]

-

Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Plasma samples may be deproteinized, for example, with methanol.[8]

-

Analytical Method: The concentrations of this compound in the biological samples are quantified using High-Performance Liquid Chromatography (HPLC).[2]

High-Performance Liquid Chromatography (HPLC) for Quantification

A widely used analytical method for the simultaneous determination of misonidazole and this compound in plasma is as follows:

-

Sample Preparation: Plasma proteins are precipitated by adding methanol. The mixture is centrifuged, and the supernatant is diluted.[8]

-

Chromatographic System: A C18 reversed-phase column is typically used for separation.[8]

-

Detection: Quantification is achieved using an internal standard and a suitable detector.[8] While UV detection is common, reductive electrochemical detection can offer significantly lower detection limits (in the range of 1-2 µg/L).[9]

-

Validation: The method is validated for linearity, precision (within-day and day-to-day), and analytical recovery.[8]

Visualizations

Metabolic Pathway of Misonidazole

Caption: Metabolic conversion of misonidazole to this compound and subsequent excretion.

Experimental Workflow for a Pharmacokinetic Study

Caption: A generalized workflow for conducting a pharmacokinetic study of this compound.

Conclusion

This compound exhibits a pharmacokinetic profile that is distinct from its parent compound, misonidazole, primarily characterized by its lower lipophilicity, reduced penetration into the central nervous system, and more rapid urinary excretion. These properties make it a compound of continued interest in the development of less toxic radiosensitizers. The methodologies for its study are well-established, relying on robust animal models and sensitive analytical techniques like HPLC. Further research to fully elucidate the clinical implications of its pharmacokinetic and metabolic characteristics is warranted.

References

- 1. The concentration of this compound in human tumours and in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the fate of misonidazole (RO 07-0582) and its metabolite this compound (RO 05-9963), two hypoxic cell radiosensitizers: penetration properties in tumor bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Initial pharmacology and toxicology of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and tumour-penetration properties of the hypoxic cell radiosensitizer this compound (Ro 05-Ro-9963) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Misonidazole as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonlinear pharmacokinetics of misonidazole and this compound in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the hypoxic radiosensitizers misonidazole and demethylmisonidazole after intraperitoneal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of misonidazole and this compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of misonidazole and this compound in plasma by high-performance liquid chromatography with reductive electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioreductive Activation of Desmethylmisonidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles underlying the bioreductive activation of Desmethylmisonidazole (DMM), a notable 2-nitroimidazole derivative investigated for its role as a hypoxic cell radiosensitizer and cytotoxin. This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the critical pathways and experimental workflows.

Core Mechanism of Bioreductive Activation

This compound, a metabolite of misonidazole, is a bioreductive drug, meaning it is selectively activated to a cytotoxic form under hypoxic (low oxygen) conditions, a hallmark of solid tumors.[1] This selective activation is the cornerstone of its therapeutic potential, aiming to target tumor cells while sparing well-oxygenated normal tissues.

The activation process is initiated by the one-electron reduction of the nitro group on the imidazole ring. This reaction is catalyzed by various intracellular flavin-containing reductases, with cytochrome P450 reductase being a key enzyme in this process.[1][2]

Under normoxic conditions , the resulting nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, a futile cycle that prevents the accumulation of toxic metabolites.[3]

In hypoxic environments , the scarcity of oxygen allows the nitro radical anion to undergo further reduction, leading to the formation of highly reactive intermediates, such as the nitroso and hydroxylamine derivatives.[3] These reactive species can then form covalent adducts with cellular macromolecules, including proteins and potentially DNA, leading to cellular dysfunction and cell death.[4] This covalent binding effectively traps the drug within the hypoxic cell, contributing to its selective toxicity.

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacokinetics, cytotoxicity, and radiosensitizing effects of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Elimination Half-life (t½) | Human | Shorter than Misonidazole | [5] |

| Dog | 2.1 hours | [6] | |

| Plasma Clearance | Human (peritoneal fluid) | 12.4 ml/min | [5][7] |

| Tumor/Plasma Ratio | Dog | 56 - 90% | [6] |

| Urinary Excretion (unchanged) | Dog | 75% | [6] |

| Rat | 34% | [7] | |

| Brain/Plasma Ratio | Rat | 5% | [7] |

| Vmax (elimination) | Rat (perfused liver) | 32 nmol/min | [8][9] |

| Km (elimination) | Rat (perfused liver) | 11 µM | [8][9] |

Table 2: Cytotoxicity and Radiosensitization Data

| Parameter | Cell Line/Model | Condition | Value | Reference |

| Hypoxic Cytotoxicity | EMT6 Mouse Mammary Tumor | Hypoxia | Equal to Misonidazole | |

| Radiosensitization Enhancement Ratio | In vitro (general) | Hypoxia | Equal to Misonidazole | [5] |

| Dose Modifying Factor | RIF-1 Murine Flank Tumor | In vivo | 1.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the bioreductive activation of this compound.

In Vitro Nitroreductase Assay

This protocol is designed to measure the kinetic parameters of this compound reduction by a purified nitroreductase, such as cytochrome P450 reductase, under anaerobic conditions.[10]

Materials:

-

Purified human or rat cytochrome P450 reductase

-

NADPH

-

This compound

-

Anaerobic buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, degassed with argon)

-

Anaerobic cuvettes or a 96-well plate compatible with a spectrophotometer with an anaerobic chamber

-

Spectrophotometer capable of kinetic measurements at 340 nm

Protocol:

-

Prepare a stock solution of this compound in the anaerobic buffer.

-

In an anaerobic environment (e.g., a glove box), prepare a reaction mixture in an anaerobic cuvette or well containing the anaerobic buffer, a fixed concentration of NADPH (e.g., 100-200 µM), and the purified cytochrome P450 reductase.

-

Initiate the reaction by adding a specific concentration of this compound to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

-

Record the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

Repeat steps 2-5 for a range of this compound concentrations.

-

Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

Hypoxic Cytotoxicity Assessment by Clonogenic Assay

This assay determines the cell-killing ability of this compound under hypoxic versus normoxic conditions.[11][12][13]

Materials:

-

Cancer cell line (e.g., EMT6 mouse mammary carcinoma)

-

Complete cell culture medium

-

This compound

-

Hypoxia chamber (e.g., with 5% CO₂, 95% N₂, and <0.1% O₂)

-

Standard cell culture incubator (normoxic, 5% CO₂)

-

Cell culture plates

-

Crystal violet staining solution

-

Microscope

Protocol:

-

Cell Seeding: Seed a known number of cells into multiple culture plates. Allow cells to attach overnight.

-

Drug Treatment and Hypoxic Incubation:

-

For the hypoxic group, replace the medium with fresh medium containing various concentrations of this compound and place the plates in a hypoxia chamber for a defined period (e.g., 24 hours).

-

For the normoxic group, treat the cells with the same concentrations of this compound and incubate in a standard cell culture incubator.

-

Include untreated control plates for both hypoxic and normoxic conditions.

-

-

Colony Formation: After the treatment period, wash the cells with fresh medium, and re-incubate all plates in a standard normoxic incubator for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Staining and Counting:

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet solution.

-

Count the number of colonies in each plate.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the untreated controls.

-

Calculate the surviving fraction (SF) for each treatment condition relative to the corresponding control.

-

Plot the surviving fraction against the drug concentration to generate dose-response curves and determine the IC₅₀ values for both hypoxic and normoxic conditions.

-

Analysis of Protein Adduct Formation by Mass Spectrometry

This protocol outlines a general workflow for the identification of this compound adducts on cellular proteins.[14][15]

Materials:

-

Cancer cells treated with this compound under hypoxic conditions

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Reagents for protein digestion (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Software for proteomic data analysis

Protocol:

-

Cell Lysis and Protein Extraction:

-

Harvest cells treated with this compound under hypoxia and control cells.

-

Lyse the cells in lysis buffer and collect the protein lysate.

-

Quantify the protein concentration.

-

-

Protein Digestion:

-

Denature the proteins (e.g., by heating or with denaturing agents).

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins into peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode.

-

-

Data Analysis:

-

Use a proteomics search engine to identify the peptides and proteins.

-

Perform an open modification search or a targeted search for the expected mass shift corresponding to the this compound adduct on specific amino acid residues (e.g., cysteine).

-

Validate the identified adducted peptides by manual inspection of the MS/MS spectra.

-

Conclusion

This compound continues to be a compound of interest in the study of hypoxia-activated prodrugs. Its bioreductive activation underpins its selective toxicity towards hypoxic tumor cells. This guide provides a foundational understanding of its mechanism, summarizes key quantitative data, and offers detailed protocols for its further investigation. A thorough understanding of these principles is crucial for the rational design and development of next-generation bioreductive cancer therapies.

References

- 1. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry of misonidazole reduction by NADPH-cytochrome c (P-450) reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Keynote address: cellular reduction of nitroimidazole drugs: potential for selective chemotherapy and diagnosis of hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the hypoxic radiosensitizers misonidazole and demethylmisonidazole after intraperitoneal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies with bleomycin and misonidazole on aerated and hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the fate of misonidazole (RO 07-0582) and its metabolite this compound (RO 05-9963), two hypoxic cell radiosensitizers: penetration properties in tumor bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonlinear pharmacokinetics of misonidazole and this compound in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. radiationresearch [radiation-research.kglmeridian.com]

- 10. benchchem.com [benchchem.com]

- 11. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Desmethylmisonidazole in Oncology Research: A Technical Guide to a Key Hypoxia-Targeting Agent

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of desmethylmisonidazole (DMM, Ro 05-9963), a second-generation 2-nitroimidazole compound, and its multifaceted role in oncology research. As a key analogue of misonidazole, DMM has been instrumental in advancing the understanding and therapeutic targeting of tumor hypoxia, a critical factor contributing to treatment resistance. This document details its mechanism of action, its dual function as a hypoxic cell radiosensitizer and a hypoxia marker, and provides comprehensive experimental protocols for its evaluation.

Core Mechanism of Action: Bioreductive Activation

The utility of this compound and other 2-nitroimidazoles in oncology stems from their selective activation under hypoxic conditions. This process, known as bioreductive activation, effectively traps the drug within oxygen-deficient cells, enabling both therapeutic and diagnostic applications.

The mechanism is initiated by intracellular nitroreductases, a family of flavoprotein enzymes.[1][2] In a low-oxygen environment, these enzymes catalyze the single-electron reduction of the nitro group on the imidazole ring, forming a nitro radical anion.[3]

-

Under Normoxic Conditions: Oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the parent compound. This futile cycle prevents the drug from accumulating in well-oxygenated tissues.[3]

-

Under Hypoxic Conditions: In the absence of sufficient oxygen, the nitro radical anion undergoes further, irreversible reduction steps. This leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamine derivatives.[1][3] These reactive species then covalently bind to intracellular macromolecules, including proteins and thiols, effectively trapping a derivative of the compound within the hypoxic cell.[3][4]

This oxygen-dependent differential metabolism is the cornerstone of its hypoxia selectivity.

This compound as a Hypoxic Cell Radiosensitizer

Tumor hypoxia is a major cause of resistance to radiotherapy. Radiation kills cells primarily by generating free radicals that damage DNA. In well-oxygenated cells, molecular oxygen reacts with these DNA radicals, "fixing" the damage in a permanent, irreparable state. Hypoxic cells lack sufficient oxygen for this process, allowing the DNA damage to be enzymatically repaired, thus leading to radioresistance.

This compound, with its electron-affinic nitro group, acts as an oxygen mimetic.[5] After diffusing into hypoxic tumor regions, it can react with radiation-induced DNA radicals, effectively fixing the damage in a manner analogous to oxygen. This increases the lethal effects of radiation specifically in the most resistant hypoxic cell populations.

Clinical evaluation of DMM has shown it to be an effective radiosensitizer, comparable in potency to its parent compound, misonidazole, when tested at equimolar concentrations.[6] However, clinical trials with nitroimidazoles have been limited by dose-related neurotoxicity.[7][8] DMM was developed with the goal of reducing this toxicity. While initial animal studies were promising, clinical experience showed that DMM is, in terms of dose administered, as neurotoxic as misonidazole.[7] A meta-analysis of 50 randomized trials involving various nitroimidazoles (including DMM) showed a significant improvement in loco-regional tumor control, particularly in head and neck cancers.[9]

| Trial / Drug Class | Primary Indication(s) | Key Finding(s) | Reference(s) |

| Meta-Analysis (9 drugs incl. DMM) | Various Solid Tumors | Overall significant improvement in loco-regional tumor control (Odds Ratio: 1.17). Benefit most pronounced in head and neck cancer (OR: 1.23). | [9] |

| Misonidazole (RTOG Trials) | Brain, Head & Neck Cancers | Established tolerable dose schedules. Neurotoxicity was dose-limiting. Showed early signs of efficacy. | [10] |

| This compound | Various Solid Tumors | As neurotoxic as misonidazole at equivalent doses. Half-life closely correlated with neurotoxicity. | [7] |

| Pimonidazole | Carcinoma of the Cervix | Clinical trial showed no benefit in the radiotherapy of cervical carcinoma. | [1] |

| Nimorazole | Head and Neck Cancer | Showed benefit in clinical trials and is used clinically in some regions. Neuropathy was not dose-limiting. | [9] |

This compound as a Hypoxia Marker and Imaging Precursor

The same mechanism that confers radiosensitizing properties—hypoxia-selective binding—also makes DMM an excellent marker for identifying hypoxic tissues.[4] The amount of drug retained in a tumor is directly related to the level and duration of hypoxia. This has been exploited in preclinical research using radiolabeled DMM to visualize and quantify hypoxic fractions within tumors.

Pharmacokinetic studies have been crucial in evaluating DMM's potential. Compared to misonidazole, DMM has a shorter plasma half-life and reduced penetration into the cerebrospinal fluid (CSF), which was initially hypothesized to lead to lower neurotoxicity.[6] However, its overall tissue exposure, measured by the area under the curve (AUC), relative to its toxicity, did not prove advantageous over misonidazole.[7] Despite this, its favorable tumor penetration properties, reaching high concentrations quickly after administration, make it and its derivatives valuable research tools.[11]

The principles established with DMM and other nitroimidazoles paved the way for the development of dedicated hypoxia imaging agents for Positron Emission Tomography (PET), such as [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO), which is now the most widely used PET tracer for clinical hypoxia imaging.[12][13][14]

| Parameter | This compound (DMM) | Misonidazole (MISO) | Species | Reference(s) |

| Plasma Half-life | ~2.1 hours | Longer than DMM | Dog | [11] |

| Peak Plasma Concentration | Reached earlier than MISO | Reached later than DMM | Human | [6] |

| Tumor/Plasma Ratio | 56% - 90% | Similar to DMM | Dog | [11] |

| Peak Tumor Concentration | Occurs rapidly (15-20 min post-i.v.); up to 2x higher than MISO | Lower than DMM | Dog | [11] |

| CSF Penetration (AUC) | Reduced by 67% vs. MISO | Higher than DMM | Human | [6] |

| Total Tissue Exposure (AUC) | Reduced by 45% vs. MISO | Higher than DMM | Human | [6] |

| Endpoint | Dose | Observation | Species | Reference(s) |

| Behavioral Changes | Total dose approaching ~19 mg/g (administered at 1.4-1.8 mg/g/day) | Onset of behavioral changes (e.g., ataxia) | Mouse (C3Hf) | [15] |

| CNS Pathology | Total dose approaching ~19 mg/g | Haemorrhagic necrosis in brain stem and cerebellum. | Mouse (C3Hf) | [15] |

| Peripheral Nerve Pathology | Total dose approaching ~19 mg/g | Peripheral nerve degeneration concurrent with central pathology. | Mouse (C3Hf) | [15] |

Experimental Protocols

The following sections provide detailed methodologies for the preclinical evaluation of this compound.

These protocols are designed to assess the cytotoxicity, radiosensitizing efficacy, and cellular uptake of DMM in cultured cancer cells.

Methodologies:

-

Cell Culture and Hypoxia Induction:

-

Cell Lines: Use relevant cancer cell lines (e.g., head and neck squamous cell carcinoma like FaDu, or colon cancer lines like HCT116).

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Hypoxia Induction: Seed cells into culture plates. Prior to drug addition, place the plates in a modular incubator chamber. Flush the chamber with a certified gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂) for at least 15 minutes and seal. Place the chamber at 37°C for 4-6 hours to allow cells to become hypoxic.

-

-

Radiosensitization Assay (Clonogenic Survival):

-

Drug Treatment: Prepare a stock solution of DMM in sterile DMSO or PBS. Dilute to final concentrations (e.g., 0.1 mM to 5 mM) in pre-warmed, deoxygenated medium. Add the drug to the hypoxic cells and incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Irradiation: Irradiate the plates using an X-ray source at a specified dose rate. Include a range of doses (e.g., 0, 2, 4, 6, 8 Gy). A parallel set of normoxic cells should be treated and irradiated as a control.

-

Colony Formation: After irradiation, trypsinize the cells, count them, and plate a known number of cells into new dishes with fresh medium. Incubate for 10-14 days.

-

Analysis: Fix the colonies with methanol and stain with crystal violet. Count colonies containing >50 cells. Calculate the surviving fraction for each dose and plot survival curves. The enhancement ratio (ER) can be calculated as the ratio of doses required to achieve a specific survival level (e.g., 10%) without and with the drug.

-

-

Cellular Uptake Studies:

-

Protocol: Seed a high density of cells (e.g., 2-4 x 10⁶) into plates or spinner flasks. Induce hypoxia as described above.

-

Drug Incubation: Add DMM (radiolabeled or non-labeled) to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes).

-

Cell Pellet Separation: To measure intracellular concentration, rapidly separate cells from the medium. A common method is centrifugation through a layer of inert, dense oil (e.g., silicone oil) in a microcentrifuge tube.[16] This pulls the cell pellet through the oil, stripping away extracellular medium.

-

Extraction and Quantification: Remove the supernatant and oil. Lyse the cell pellet with methanol or another suitable solvent.[16] Quantify the drug concentration in the lysate using High-Performance Liquid Chromatography (HPLC) with UV detection, or liquid scintillation counting if a radiolabeled analog is used.

-

These protocols are designed to assess the pharmacokinetics, tumor penetration, and radiosensitizing efficacy of DMM in animal models.

Methodologies:

-

Animal Models:

-

Strain: Use immunocompromised mice (e.g., athymic Nude or SCID) for human tumor xenografts.

-

Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

-

Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

-

Pharmacokinetic and Tumor Penetration Study:

-

Drug Administration: Administer a single dose of DMM via the desired route (e.g., oral gavage or intravenous injection). Doses used in mouse studies have ranged up to 1.8 mg/g/day.[15]

-

Sample Collection: At designated time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), euthanize cohorts of mice.

-

Processing: Immediately collect blood (via cardiac puncture), tumor, and other tissues of interest (e.g., brain, muscle, liver). Homogenize tissue samples and extract the drug using appropriate solvents.

-

Analysis: Quantify DMM concentrations in plasma and tissue homogenates using a validated HPLC method. This data is used to determine key pharmacokinetic parameters like half-life (T½), maximum concentration (Cmax), and area under the curve (AUC).

-

-

In Vivo Radiosensitization Efficacy Study:

-

Study Groups: Randomize tumor-bearing mice into several groups: (1) Untreated Control, (2) DMM alone, (3) Radiation alone, (4) DMM + Radiation.

-

Treatment: Administer DMM at a predetermined dose. Based on PK data, irradiate the tumors with a single high dose (e.g., 10-20 Gy) at the time of expected peak tumor drug concentration.

-